Terbutryn

描述

属性

IUPAC Name |

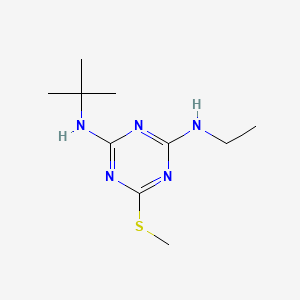

2-N-tert-butyl-4-N-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N5S/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h6H2,1-5H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROINLKCQGIITA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SC)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024318 | |

| Record name | Terbutryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] | |

| Record name | Terbutryn | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

154-160 °C at 0.06 mm Hg | |

| Record name | TERBUTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

35.9 [ug/mL] (The mean of the results at pH 7.4), Readily soluble in organic solvents, Solubilities in organic solvents at 20 °C [Table#3219], READILY SOL IN ETHYLGLYCOL MONOETHYL ETHER, ISOPROPANOL AND XYLENE AT 20-25 °C, Also readily soluble in dioxane, diethyl ether, xylene, chloroform, carbon tetrachloride, dimethylformamide. Slightly soluble in petroleum ether., In water, 25 mg/L at 20 °C | |

| Record name | SID47193751 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | TERBUTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.115 at 20 °C | |

| Record name | TERBUTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000169 [mmHg], 1.69X10-6 mm Hg at 25 °C | |

| Record name | Terbutryn | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TERBUTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE, CRYSTALLINE, White powder | |

CAS No. |

886-50-0 | |

| Record name | Terbutryn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbutryn [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbutryn | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08215 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terbutryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terbutryn | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERBUTRYN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXL474TLFP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERBUTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

104 °C | |

| Record name | TERBUTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Terbutryn's Photosynthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terbutryn, a triazine herbicide, is a potent and selective inhibitor of photosynthesis. Its primary mechanism of action involves the disruption of the photosynthetic electron transport chain within Photosystem II (PSII). By competitively binding to the QB plastoquinone-binding site on the D1 protein of the PSII reaction center, this compound effectively blocks the electron flow from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB. This inhibition leads to a cascade of events, including the cessation of ATP and NADPH production, the generation of reactive oxygen species, and ultimately, plant death. This technical guide provides a comprehensive overview of the molecular interactions, quantitative inhibitory data, and experimental methodologies used to elucidate the mechanism of this compound's action.

The Molecular Mechanism of this compound's Inhibitory Action

The fundamental action of this compound is its high-affinity binding to the QB niche within the D1 protein of the PSII complex[1][2][3]. This binding is a competitive inhibition, where this compound displaces the native plastoquinone molecule that would normally accept an electron from QA[1][2][3]. The crystal structure of the cyanobacterium Thermosynechococcus elongatus PSII in complex with this compound has revealed the precise molecular interactions that stabilize this binding.

This compound binds to the QB site through a series of hydrogen bonds and non-polar interactions[1]. Key amino acid residues in the D1 protein, such as Phe265 and Ser264, are crucial for this interaction[1]. The binding of this compound effectively blocks the electron transfer from the reduced primary quinone acceptor (QA-) to the secondary quinone acceptor (QB), thereby halting the linear electron flow[1][4]. This blockage leads to an accumulation of QA- and prevents the re-oxidation of the primary electron donor of PSII, P680.

Signaling Pathway of this compound Inhibition

The following diagram illustrates the signaling pathway of this compound's inhibitory action on the photosynthetic electron transport chain in PSII.

Caption: this compound competitively binds to the QB site in PSII, blocking electron flow.

Quantitative Data on this compound's Inhibitory Effects

The inhibitory potency of this compound has been quantified through various experimental assays. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) are common metrics used to express the herbicide's efficacy.

| Parameter | Organism/System | Value | Reference |

| IC50 | Thermosynechococcus elongatus PSII core complexes | ~0.2 µM (2 x 10-7 M) | [1][4] |

| EC50 | Phaeodactylum tricornutum | 1.38 µg L-1 | [5] |

Experimental Protocols for Assessing this compound's Inhibition

Single Flash-Induced Chlorophyll a Fluorescence Measurements

This technique is used to monitor the electron transfer from QA to QB by measuring the decay of chlorophyll a fluorescence after a single saturating flash of light. The presence of an inhibitor like this compound slows down this decay.

Organism: Thermosynechococcus elongatus PSII core complexes.[1]

Methodology:

-

PSII core complexes are diluted to a chlorophyll concentration of 10 µM in a buffer solution (e.g., 25 mM MES, pH 6.5, 10 mM MgCl2, 10 mM CaCl2, 1 M betaine, and 0.03% n-dodecyl-β-D-maltoside).[1]

-

This compound, dissolved in DMSO, is added to the PSII suspension at various concentrations.

-

The samples are dark-adapted before measurement.

-

A single saturating flash of light is applied to the sample.

-

The subsequent decay of chlorophyll a fluorescence is measured over time.

-

The amplitude of the fast decay phase, which corresponds to the QA- to QB electron transfer, is plotted against the this compound concentration to determine the IC50 value.[1][4]

Oxygen Evolution Measurement

The overall photosynthetic activity can be assessed by measuring the rate of oxygen evolution using a Clark-type electrode. Inhibition of PSII by this compound will lead to a decrease in the rate of light-induced oxygen evolution.

Organism: Isolated thylakoid membranes or intact algal cells.

Methodology:

-

A suspension of thylakoids or algal cells is placed in the reaction chamber of a Clark-type oxygen electrode.

-

An artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), is added to the suspension.

-

The sample is illuminated, and the rate of oxygen evolution is recorded.

-

This compound is added at varying concentrations, and the corresponding inhibition of oxygen evolution is measured.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Experimental Workflow for Photosynthesis Inhibition Assay

The following diagram outlines a general experimental workflow for determining the inhibitory effect of this compound on photosynthesis.

Caption: General workflow for assessing this compound's inhibition of photosynthesis.

Logical Relationship of this compound's Mechanism of Action

The mechanism of action of this compound can be summarized through a logical flow of events, from its application to the ultimate effect on the plant.

Caption: Logical flow of this compound's herbicidal action from application to plant death.

Conclusion

This compound's efficacy as a herbicide is rooted in its specific and high-affinity interaction with the QB binding site of the D1 protein in Photosystem II. This interaction effectively short-circuits the photosynthetic electron transport chain, leading to a rapid cessation of energy production and the generation of damaging reactive oxygen species. The detailed understanding of this mechanism, supported by structural and quantitative data, provides a solid foundation for the development of new and more effective herbicides, as well as for assessing the environmental impact of existing compounds. The experimental protocols outlined in this guide serve as a basis for further research into the intricate processes of photosynthesis and its inhibition.

References

- 1. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural basis of cyanobacterial photosystem II Inhibition by the herbicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of co-exposure of the triazine herbicides atrazine, prometryn and this compound on Phaeodactylum tricornutum photosynthesis and nutritional value - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical and physical properties of terbutryn

An In-depth Technical Guide to the Chemical and Physical Properties of Terbutryn

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a selective, pre-emergent and post-emergent herbicide belonging to the triazine class of chemical compounds.[1] It is primarily absorbed through the roots and foliage of plants, where it acts as a potent inhibitor of photosynthesis.[1][2] This technical guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and visualizations of its synthesis, mechanism of action, and environmental fate. All quantitative data is presented in structured tables for ease of reference and comparison.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the following tables. This data is essential for understanding its environmental behavior, toxicological profile, and for the development of new formulations or analytical methods.

Table 1: General Chemical Information of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N2-tert-butyl-N4-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine | [3] |

| CAS Number | 886-50-0 | [3] |

| Molecular Formula | C₁₀H₁₉N₅S | [3] |

| Molecular Weight | 241.36 g/mol | [3][4] |

| Physical Description | White, crystalline solid/powder | [1] |

| Synonyms | Terbutryne, Igran, Prebane, Shortstop, GS 14260 | [3] |

Table 2: Physical and Thermodynamic Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Melting Point | 104-105 °C | --- | [1] |

| Boiling Point | 154-160 °C | at 0.06 mmHg | --- |

| Density | 1.115 - 1.12 g/cm³ | at 20 °C | [4] |

| Vapor Pressure | 1.69 x 10⁻⁶ mmHg (0.225 mPa) | at 25 °C | [1] |

| Henry's Law Constant | 1.5 x 10⁻³ Pa·m³/mol | Calculated | --- |

Table 3: Solubility of this compound

| Solvent | Solubility Value (g/L) | Temperature | Reference(s) |

| Water | 0.025 | 20 °C | [1] |

| Acetone | 220 | 20 °C | [4] |

| Methanol | 220 | 20 °C | [4] |

| Dichloromethane | 300 | --- | --- |

| n-Octanol | 130 | 20 °C | [4] |

| Xylene | Readily Soluble | --- | [1] |

| Hexane | 9 | 20 °C | [4] |

Table 4: Physicochemical Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Octanol-Water Partition Coefficient (log P) | 3.66 - 3.74 | pH 7, 20°C | [4] |

| Acid Dissociation Constant (pKa) | 4.30 | 25 °C | [4] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 663 L/kg | --- | --- |

Experimental Protocols

The determination of the physicochemical properties listed above is critical for regulatory assessment and scientific research. Standardized methodologies, such as those published by the Organisation for Economic Co-operation and Development (OECD), are typically employed. Below are summaries of the likely protocols used for determining key this compound properties.

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance.[5][6][7] For a crystalline solid like this compound, the capillary method is common.

-

Principle: A small, packed amount of the substance in a capillary tube is heated at a controlled rate. The temperatures at which the substance begins and completes its melt are recorded.

-

Apparatus: A melting point apparatus with a heated block or liquid bath, a calibrated thermometer or temperature sensor, and glass capillary tubes.

-

Procedure:

-

A dry, powdered sample of this compound is packed into a capillary tube to a height of a few millimeters.

-

The tube is placed in the melting point apparatus.

-

The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first signs of melting are observed and the temperature at which all the solid has transformed into a liquid are recorded as the melting range. Methods like Differential Scanning Calorimetry (DSC) can also be used for higher precision.[5]

-

Water Solubility (OECD Guideline 105)

This guideline provides two primary methods for determining water solubility: the column elution method for substances with low solubility and the flask method for those with higher solubility.[8][9][10][11][12] Given this compound's low water solubility (25 mg/L), the flask method is appropriate.

-

Principle: A surplus of the test substance is equilibrated with water at a constant temperature. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.

-

Apparatus: A constant temperature water bath or shaker, flasks with stoppers, a centrifugation device, and an analytical instrument (e.g., HPLC, GC-MS).

-

Procedure:

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

The solution is then centrifuged or filtered to remove undissolved solid particles.

-

The concentration of this compound in the clear aqueous phase is quantified using a validated analytical technique like High-Performance Liquid Chromatography (HPLC).

-

Partition Coefficient (n-octanol/water) (OECD Guideline 107 & 123)

The partition coefficient (log P) is a measure of a chemical's lipophilicity. The Shake Flask Method (OECD 107) is suitable for substances with a log P between -2 and 4, while the Slow-Stirring Method (OECD 123) is preferred for more lipophilic substances (log P up to 8.2).[13][14][15][16][17] Given this compound's log P of ~3.7, the shake flask method is applicable.

-

Principle: The test substance is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the substance in each phase is measured to calculate the partition coefficient.

-

Apparatus: A mechanical shaker, centrifuge, flasks, and a suitable analytical instrument (e.g., HPLC-UV).

-

Procedure:

-

n-Octanol and water are mutually saturated before use.

-

A small amount of this compound is dissolved in either n-octanol or water.

-

The solution is placed in a flask with the other solvent, and the flask is shaken at a constant temperature until equilibrium is reached.

-

The mixture is centrifuged to ensure complete phase separation.

-

The concentration of this compound in both the n-octanol and water phases is determined analytically.

-

The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The result is expressed as log P.

-

Signaling Pathways and Logical Relationships

Mechanism of Action: Photosynthesis Inhibition

This compound's herbicidal activity stems from its ability to disrupt the photosynthetic electron transport chain in plants. It specifically targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. By binding to the Q₈ binding site on the D1 protein of the PSII reaction center, this compound blocks the binding of plastoquinone, the native electron acceptor.[18][19] This action effectively halts the flow of electrons, inhibiting the photolysis of water and subsequent ATP and NADPH production, which are vital for carbon fixation.[20][21] This ultimately leads to the death of the plant.

Caption: this compound inhibits photosynthesis by blocking the QB binding site in Photosystem II.

Chemical Synthesis Workflow

The commercial synthesis of this compound is a multi-step process that starts with cyanuric chloride as the core triazine structure. This is followed by sequential nucleophilic substitution reactions.

-

First Substitution: Cyanuric chloride reacts with tert-butylamine, replacing one chlorine atom.

-

Second Substitution: The resulting dichlorotriazine derivative then reacts with ethylamine, replacing a second chlorine atom.

-

Third Substitution: Finally, the remaining chlorine atom is substituted by reacting the compound with methyl mercaptan (or its sodium salt) to yield the final product, this compound.[4][21]

Caption: Synthesis of this compound via sequential substitution reactions on cyanuric chloride.

Environmental Degradation Pathway

In the environment, this compound degrades through several pathways. The primary routes involve the oxidation of the methylthio group and the dealkylation of the amino side chains. In soil and water, this compound can be slowly degraded into several metabolites.

-

Oxidation: The sulfur atom of the methylthio group can be oxidized to form this compound-sulfoxide.

-

Hydrolysis: The methylthio group can be hydrolyzed to form hydroxy-terbutryn, which is a major degradation product in sediment.[22]

-

N-Dealkylation: The ethyl and tert-butyl groups can be removed from the amino side chains, leading to metabolites like N-deethyl this compound.[3][22]

Caption: Key environmental degradation routes for this compound include oxidation and hydrolysis.

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C10H19N5S | CID 13450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (Ref: GS 14260) [sitem.herts.ac.uk]

- 5. laboratuar.com [laboratuar.com]

- 6. oecd.org [oecd.org]

- 7. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 8. laboratuar.com [laboratuar.com]

- 9. oecd.org [oecd.org]

- 10. filab.fr [filab.fr]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. oecd.org [oecd.org]

- 13. acri.gov.tw [acri.gov.tw]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 18. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 21. echemi.com [echemi.com]

- 22. Degradation of this compound in sediments and water under various redox conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Terbutryn Solubility: A Technical Guide for Researchers

[Issued: December 14, 2025]

This technical guide provides a comprehensive overview of the solubility of terbutryn in water and a range of organic solvents. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document summarizes key solubility data, outlines experimental protocols for solubility determination, and provides a visual representation of this compound's primary mechanism of action.

This compound: An Overview

This compound is a selective herbicide belonging to the triazine class of compounds. It is primarily used to control a wide variety of annual broadleaf and grassy weeds in various crops. Its mode of action involves the inhibition of photosynthesis in susceptible plants. Understanding its solubility is crucial for formulation development, environmental fate assessment, and toxicological studies.

Solubility Data

The solubility of this compound in water and various organic solvents is summarized in the table below. The data has been compiled from various scientific and regulatory sources.

| Solvent | Solubility | Temperature (°C) |

| Water | 25 mg/L[1][2][3] | 20 |

| Water | 58 ppm | 20-25 |

| Acetone | 220 g/L[4] | 20 |

| 280 g/L[2] | - | |

| Readily soluble[1] | - | |

| Methanol | 220 g/L[4] | 20 |

| 280 g/L[2] | - | |

| Slightly soluble[5] | - | |

| Dichloromethane | 300 g/L[2] | - |

| Isopropanol | 25 g/100 mL | 20-25 |

| Readily soluble[1] | - | |

| Xylene | 10 g/100 mL | 20-25 |

| Readily soluble[1][4] | - | |

| Ethylglycol monoethyl ether | 30 g/100 mL | 20-25 |

| Readily soluble[4] | - | |

| Hexane | 9 g/L[4] | 20 |

| n-Octanol | 130 g/L[4] | 20 |

| Toluene | 45 g/L[4] | 20 |

| Dioxane | Readily soluble[1][4] | - |

| Diethyl ether | Readily soluble[4] | - |

| Chloroform | Readily soluble[1][4] | - |

| Carbon tetrachloride | Readily soluble[1][4] | - |

| Dimethylformamide | Readily soluble[4] | - |

| DMSO | ≥ 100 mg/mL[6] | - |

| Slightly soluble[5] | - | |

| Petroleum ether | Slightly soluble[4] | - |

Experimental Protocols for Solubility Determination

The determination of aqueous and organic solvent solubility is a critical step in the physicochemical characterization of a compound. Standardized methods are essential for ensuring data accuracy and comparability. The following are detailed methodologies for two commonly cited experimental protocols.

Flask Method (for solubilities > 10⁻² g/L)

This method, often referred to as the shake-flask method, is a widely accepted standard for determining the solubility of substances. It is based on the principle of reaching a saturation equilibrium of the substance in the solvent.

Principle: A surplus of the test substance is agitated in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the saturated solution is then determined analytically.

Apparatus:

-

Constant temperature bath or shaker.

-

Glass flasks with stoppers.

-

Centrifuge or filtration apparatus.

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer).

Procedure:

-

Preparation: An excess amount of the solid test substance (this compound) is added to a flask containing the solvent of interest.

-

Equilibration: The flask is sealed and agitated in a constant temperature bath. The agitation should be sufficient to ensure thorough mixing but not so vigorous as to cause emulsification. The equilibration time can vary depending on the substance and solvent but is typically 24 to 48 hours. Preliminary tests are often conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, the mixture is allowed to stand to let undissolved particles settle. The saturated solution is then separated from the excess solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method.

-

Replicates: The experiment is performed in at least duplicate to ensure the reproducibility of the results.

Column Elution Method (for solubilities < 10⁻² g/L)

This method is suitable for determining the solubility of substances with low aqueous solubility.

Principle: The test substance is coated onto an inert support material, which is then packed into a column. The solvent is passed through the column at a slow, constant rate. The eluate is collected and analyzed to determine the saturation concentration.

Apparatus:

-

Chromatography column.

-

Inert support material (e.g., glass beads, silica).

-

Metering pump for solvent delivery.

-

Fraction collector.

-

Analytical instrumentation for concentration measurement.

Procedure:

-

Column Preparation: A solution of this compound in a volatile organic solvent is prepared. This solution is then used to coat the inert support material. The organic solvent is completely evaporated, leaving a thin layer of this compound on the support. The coated support is then packed into the chromatography column.

-

Elution: The solvent (e.g., water) is pumped through the column at a low and constant flow rate.

-

Fraction Collection: The eluate is collected in successive fractions.

-

Analysis: The concentration of this compound in each fraction is determined. The solubility is taken as the plateau concentration from the fractions where the concentration is constant.

-

Flow Rate Variation: The experiment is repeated at a lower flow rate to ensure that the dissolution equilibrium was reached. If the results from both flow rates are in agreement, the value is considered valid.

Visualization of this compound's Mode of Action

This compound's primary herbicidal activity stems from its ability to inhibit photosynthesis. It specifically targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.

Caption: this compound's mode of action: Inhibition of photosynthetic electron transport.

The diagram above illustrates the normal flow of electrons within Photosystem II, from the initial light-harvesting complex (PSII) to the plastoquinone pool (PQ) via the quinone acceptors QA and the QB binding site on the D1 protein. This compound acts as a competitive inhibitor at the QB binding site, displacing the native plastoquinone molecule. This binding event effectively blocks the electron flow, halting the process of photosynthesis and ultimately leading to the death of the plant.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of the triazine receptor protein as a chloroplast gene product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 6. GraphViz Examples and Tutorial [graphs.grevian.org]

Terbutryn's Journey in the Earth: An In-depth Technical Guide to its Environmental Fate and Persistence in Soil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and persistence of the s-triazine herbicide, terbutryn, in the soil environment. This document synthesizes key data on its degradation kinetics, sorption characteristics, and the formation of its principal metabolites. Detailed experimental protocols and visual representations of degradation pathways and experimental workflows are included to support research and environmental risk assessment efforts.

Degradation and Persistence of this compound in Soil

The persistence of this compound in soil is a critical factor in determining its potential environmental impact. It is primarily dissipated through microbial degradation, with abiotic processes playing a lesser role. The rate of degradation is typically quantified by its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate.

Table 1: Half-life (DT50) of this compound in Soil under Various Conditions

| Soil Type | Condition | Temperature (°C) | Moisture Content | DT50 (days) | Reference |

| Not Specified | Aerobic | Not Specified | Not Specified | 14-28 | [1] |

| Mohlin Soil | Aerobic, Lab | 20 | 50% WHC* | 40-50 | N/A |

| Sandy Loam | Aerobic, Lab | 25 | Not Specified | 38 | N/A |

| Sandy Loam | Anaerobic, Lab | 25 | Not Specified | 140 | N/A |

| Not Specified | Non-sterilized | Not Specified | Not Specified | ~14 | N/A |

| Not Specified | Sterilized (Methyl Bromide) | Not Specified | Not Specified | ~77 | N/A |

| Field Soil | Field Conditions | Not Specified | Not Specified | 17-358 | N/A |

*WHC: Water Holding Capacity

As evidenced in Table 1, the persistence of this compound is highly variable and influenced by a combination of factors including soil type, temperature, moisture, and microbial activity. Degradation is significantly faster under aerobic conditions and in non-sterilized soils, highlighting the crucial role of soil microorganisms.

Soil Sorption and Mobility

The mobility of this compound in soil, and thus its potential to leach into groundwater, is governed by its sorption to soil particles. Sorption is influenced by soil properties such as organic matter content, clay content, and pH. The sorption of this compound is commonly described by the soil organic carbon-water partitioning coefficient (Koc) and the soil-water distribution coefficient (Kd).

This compound is readily adsorbed in soils with high organic or clay content, which limits its mobility.[1] However, its major breakdown product, hydroxy-terbutryn, is more mobile and persistent, posing a potential risk of groundwater contamination.[1]

Table 2: Soil Sorption Coefficients (Kd and Koc) for this compound

| Soil Type | Organic Carbon (%) | Clay (%) | pH | Kd (L/kg) | Koc (L/kg) | Reference |

| Sandy Loam (Horotiu) | 8.7 | 15 | 5.4 | Not Specified | Not Specified | [2] |

| Clay Loam (Hamilton) | 4.6 | 31 | Not Specified | Not Specified | Not Specified | [2] |

| Oxisols (Brazil) | Variable | Variable | 4.0-5.5 | Variable | 308 ± 184 | [3] |

| Various European Soils | 1.3-9.25 | 6.0-75.0 | 3.2-7.4 | Not Specified | 366 - 41,757 | N/A |

The wide range of Koc values underscores the significant influence of soil composition on this compound's sorption. Higher organic carbon and clay content generally lead to stronger adsorption and reduced mobility.

Degradation Pathway of this compound in Soil

The microbial degradation of this compound in soil proceeds through a series of transformations, leading to the formation of several metabolites. The primary degradation pathway involves the oxidation of the methylthio group and dealkylation of the side chains.

The major metabolites identified in soil are:

-

Hydroxy-terbutryn: Formed by the hydrolysis of the methylthio group. This is a major and more persistent metabolite.

-

This compound-sulfoxide: Formed by the oxidation of the methylthio group.

-

N-deethyl-terbutryn: Formed by the removal of the ethyl group.

Experimental Protocols

Standardized methods are essential for the reliable assessment of the environmental fate of pesticides. The following sections outline typical experimental protocols for studying this compound's degradation and sorption in soil, based on OECD guidelines.

Soil Degradation Study (Adapted from OECD Guideline 307)

This protocol is designed to determine the rate of aerobic and anaerobic transformation of this compound in soil.

Methodology:

-

Soil Selection and Preparation: Select and characterize the soil(s) to be tested (e.g., texture, organic carbon content, pH, microbial biomass). Air-dry the soil and sieve it to <2 mm.

-

Pre-incubation: Adjust the soil moisture to 40-60% of its maximum water holding capacity and pre-incubate in the dark at the test temperature (e.g., 20°C) for a period to allow microbial activity to stabilize.

-

Application of this compound: Apply a solution of this compound (often ¹⁴C-labeled for metabolite tracking) to the soil samples at a concentration relevant to its agricultural use.

-

Incubation: Incubate the treated soil samples in the dark in biometer flasks or a flow-through system under controlled aerobic or anaerobic conditions. For aerobic studies, the flasks are continuously aerated with CO₂-free, humidified air. For anaerobic studies, the soil is flooded, and the system is purged with an inert gas like nitrogen.

-

Sampling and Extraction: At appropriate time intervals, sacrifice replicate samples and extract the soil using a suitable organic solvent (e.g., ethyl acetate).[4]

-

Analysis: Analyze the extracts for the concentration of this compound and its degradation products using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) or Gas Chromatography (GC-MS).[4]

-

Data Analysis: Determine the dissipation kinetics of this compound and the formation and decline of its metabolites. Calculate the DT50 and DT90 (time for 90% dissipation) values.

Soil Sorption/Desorption Study (Adapted from OECD Guideline 106)

This protocol, known as the batch equilibrium method, is used to determine the adsorption and desorption of this compound to soil.

Methodology:

-

Soil and Solution Preparation: Use characterized, air-dried, and sieved (<2 mm) soil. Prepare a stock solution of this compound in a 0.01 M CaCl₂ solution, which acts as a background electrolyte.

-

Adsorption Phase:

-

Add a known volume of the this compound solution to a known mass of soil in a centrifuge tube.

-

Equilibrate the soil-solution suspension by shaking for a predetermined period (e.g., 24 hours) at a constant temperature (e.g., 25°C) in the dark.

-

Separate the solid and liquid phases by centrifugation.

-

Analyze the supernatant for the equilibrium concentration of this compound using HPLC or a similar technique.

-

The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

-

-

Desorption Phase:

-

After the adsorption phase, decant the supernatant and replace it with a fresh background electrolyte solution (0.01 M CaCl₂).

-

Resuspend the soil and shake for the same equilibration period.

-

Centrifuge and analyze the supernatant for the concentration of desorbed this compound.

-

-

Data Analysis:

-

Calculate the soil-water distribution coefficient (Kd) at each concentration.

-

Normalize the Kd value to the soil's organic carbon content to obtain the Koc value (Koc = (Kd / %OC) * 100).

-

Fit the adsorption and desorption data to Freundlich or Langmuir isotherms to further characterize the sorption behavior.

-

Conclusion

The environmental fate and persistence of this compound in soil are complex processes influenced by a multitude of soil and environmental factors. Its persistence is moderate, with microbial degradation being the primary dissipation mechanism. While this compound itself has limited mobility due to its strong sorption to soil organic matter and clay, the formation of more mobile and persistent metabolites, such as hydroxy-terbutryn, warrants careful consideration in environmental risk assessments. The standardized protocols outlined in this guide provide a robust framework for generating the necessary data to understand and predict the behavior of this compound in the soil environment, ensuring a comprehensive evaluation of its potential risks.

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. researchgate.net [researchgate.net]

- 3. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 4. Analytical method validation for this compound using gas chromatography/ion trap, gas chromatography/mass selective detector, and liquid chromatography/triple quadrupole mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

The Degradation of Terbutryn in Aquatic Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbutryn, a selective herbicide of the triazine class, has been widely used for the control of broadleaf and grassy weeds in various crops and as an algaecide in aquatic environments. Its presence and persistence in aquatic systems are of significant environmental concern. Understanding the degradation pathways of this compound is crucial for assessing its environmental fate, ecotoxicological impact, and for the development of effective remediation strategies. This technical guide provides a comprehensive overview of the photodegradation, biodegradation, and hydrolysis of this compound in aquatic systems, detailing the degradation products, reaction kinetics, and the experimental methodologies used for their study.

Degradation Pathways of this compound

The degradation of this compound in aquatic environments proceeds through three primary pathways: photodegradation, biodegradation, and to a lesser extent, hydrolysis. These processes can occur simultaneously and lead to the formation of several degradation products. The principal transformation reactions involve the oxidation of the methylthio group, hydroxylation of the triazine ring, and N-dealkylation of the ethylamino and tert-butylamino side chains.

The main degradation products identified in aquatic systems are:

-

Hydroxy-terbutryn: Formed by the hydrolysis of the methylthio group.

-

This compound-sulfoxide: Resulting from the oxidation of the methylthio group.

-

N-deethyl this compound: Formed by the removal of the ethyl group from the ethylamino side chain.

The following diagram illustrates the primary degradation pathways of this compound.

Quantitative Data on this compound Degradation

The persistence of this compound in aquatic environments is quantified by its half-life (DT50), which varies significantly depending on environmental conditions. The following table summarizes the reported half-lives of this compound under different conditions.

| Condition | Matrix | Half-life (DT50) | Reference |

| Aerobic, static | Pond sediment | 240 days | [1][2] |

| Aerobic, static | River sediment | 180 days | [1][2] |

| Anaerobic (Nitrogen aeration) | Sediment-water | > 650 days | [1][2] |

| Photodegradation (Simulated solar light) | Aqueous TiO2 suspension | 10.2 - 38.3 min | [3] |

| General Aquatic Environment | Pond and river sediment | 180 - 240 days | [4] |

Experimental Protocols

The study of this compound degradation involves a combination of laboratory and field experiments. Here, we detail the methodologies for key experimental approaches.

Biodegradation Studies in Aquatic Microcosms

Biodegradation studies are typically conducted in laboratory microcosms that simulate natural aquatic environments.

Experimental Workflow for Biodegradation Study:

Methodology:

-

Microcosm Setup:

-

Collect water and sediment from the aquatic system of interest.

-

Place a known amount of sediment and water into glass flasks or beakers.

-

Prepare both sterile (e.g., by autoclaving) and non-sterile microcosms to distinguish between biotic and abiotic degradation.

-

-

This compound Application:

-

A stock solution of this compound in a suitable solvent (e.g., methanol) is prepared.

-

A known concentration of this compound is spiked into the water phase of the microcosms.

-

-

Incubation:

-

Microcosms are incubated under controlled conditions of temperature and light (e.g., 25°C with a 12:12 hour light:dark cycle).

-

Aerobic conditions are maintained by gentle agitation or aeration, while anaerobic conditions can be established by purging with nitrogen gas.

-

-

Sampling and Analysis:

-

At specific time intervals, subsamples of water and sediment are collected.

-

Water samples are typically extracted using liquid-liquid extraction with a solvent like dichloromethane.

-

Sediment samples are extracted with a solvent mixture such as acetonitrile/water.

-

The extracts are then concentrated and analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and identify degradation products.

-

Photodegradation Studies

Photodegradation experiments are designed to assess the breakdown of this compound by light.

Methodology:

-

Sample Preparation:

-

Solutions of this compound are prepared in purified water (e.g., Milli-Q) and also in natural water samples to assess the effect of the water matrix.

-

The initial concentration of this compound is typically in the low mg/L range.

-

-

Irradiation:

-

The solutions are placed in quartz tubes or photoreactors.

-

Irradiation is performed using a light source that simulates sunlight, such as a xenon arc lamp or a combination of UV lamps. The light intensity is monitored throughout the experiment.

-

Dark controls, wrapped in aluminum foil, are run in parallel to account for any degradation not induced by light.

-

-

Analysis:

-

Aliquots of the solutions are taken at different time points.

-

The concentration of this compound and its photoproducts is determined by HPLC-UV or LC-MS.

-

Analytical Methods

Accurate quantification of this compound and its degradation products is essential for degradation studies. The following table summarizes typical parameters for HPLC and GC-MS analysis.

| Analytical Method | Parameters |

| HPLC-UV | Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 80:20 v/v) Flow Rate: 1.0 mL/min Detection: UV detector at 220 nm |

| GC-MS | Column: Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm) Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min) Injector Temperature: 250°C Oven Program: Start at a lower temperature (e.g., 60°C), ramp to a higher temperature (e.g., 280°C) MS Detector: Electron Impact (EI) ionization; Scan mode for identification or Selected Ion Monitoring (SIM) for quantification |

Workflow for Sample Analysis:

Conclusion

The degradation of this compound in aquatic systems is a complex process influenced by sunlight, microbial activity, and water chemistry. The primary degradation pathways lead to the formation of hydroxy-terbutryn, this compound-sulfoxide, and N-deethyl this compound. While photodegradation can be rapid under certain laboratory conditions, in natural aquatic environments, particularly in the presence of sediment, this compound can be persistent with half-lives extending to several months. The detailed experimental protocols and analytical methods provided in this guide offer a framework for researchers to conduct further studies on the environmental fate of this compound and to develop strategies for its monitoring and remediation.

References

Terbutryn: A Technical Guide to its History, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbutryn is a selective, pre- and post-emergence herbicide belonging to the s-triazine class of chemical compounds. First introduced in 1966 by J.R. Geigy S.A., it has been utilized for the control of a wide range of annual broadleaf weeds and some grasses in various crops.[1] Its mode of action involves the inhibition of photosynthesis at the photosystem II (PSII) complex, a mechanism shared by other triazine herbicides. This technical guide provides an in-depth overview of the history, original synthesis, and the molecular mechanism of action of this compound, tailored for a scientific audience.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its environmental fate and behavior, as well as for the development of analytical methods and formulations.

| Property | Value | Reference |

| IUPAC Name | N2-tert-butyl-N4-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine | [2] |

| CAS Number | 886-50-0 | [2] |

| Molecular Formula | C10H19N5S | [2] |

| Molecular Weight | 241.36 g/mol | [2] |

| Melting Point | 104 °C | [3] |

| Water Solubility | 25 mg/L at 20 °C | [4] |

| logP (Octanol/Water Partition Coefficient) | 3.74 | [3] |

| Vapor Pressure | 1.69 x 10-6 mm Hg at 25 °C | [3] |

| Henry's Law Constant | 2.1 x 10-8 atm-cu m/mole | [3] |

Historical Development

The discovery of triazine herbicides dates back to 1952 by J.R. Geigy, Ltd. in Switzerland.[1] This class of compounds emerged from a systematic investigation into the herbicidal activity of s-triazine derivatives. This compound, chemically known as 2-(tert-butylamino)-4-(ethylamino)-6-(methylthio)-s-triazine, was first reported to have herbicidal activity in 1965 and was commercially introduced in 1966.[5] Its development provided farmers with a valuable tool for weed management in a variety of agricultural settings.

Original Synthesis of this compound

The original and most common industrial synthesis of this compound is based on the stepwise nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for a controlled, sequential introduction of different substituents.

The synthesis can be conceptually broken down into three main steps, starting from cyanuric chloride:

-

First Substitution: Reaction of cyanuric chloride with one equivalent of tert-butylamine at a low temperature (typically 0-5 °C) to replace the first chlorine atom.

-

Second Substitution: The resulting 2-chloro-4-(tert-butylamino)-6-chloro-s-triazine is then reacted with one equivalent of ethylamine at a slightly elevated temperature (around room temperature to 40 °C) to replace the second chlorine.

-

Third Substitution: Finally, the third chlorine atom is substituted by a methylthio group through a reaction with methyl mercaptan or its sodium salt at a higher temperature.

A logical workflow for the traditional synthesis of this compound is depicted below:

Caption: A diagram illustrating the stepwise traditional synthesis of this compound.

Experimental Protocols

While the precise, proprietary details of the original industrial synthesis by J.R. Geigy are not publicly available, the following protocols represent established laboratory-scale syntheses of s-triazine herbicides and a patented alternative method.

Protocol 1: Representative Stepwise Synthesis from Cyanuric Chloride

This protocol is a representative method based on the principles of sequential nucleophilic substitution on cyanuric chloride.

-

Step 1: Synthesis of 2,4-dichloro-6-(tert-butylamino)-s-triazine

-

Dissolve cyanuric chloride (1 mole) in a suitable inert solvent such as acetone or tetrahydrofuran in a reaction vessel equipped with a stirrer and a thermometer.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of tert-butylamine (1 mole) to the cooled cyanuric chloride solution while maintaining the temperature below 5 °C.

-

Simultaneously, add an aqueous solution of a base, such as sodium hydroxide or sodium carbonate (1 mole), to neutralize the liberated hydrochloric acid.

-

Stir the reaction mixture at 0-5 °C for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The product can be isolated by filtration and washing with water.

-

-

Step 2: Synthesis of 2-chloro-4-(tert-butylamino)-6-(ethylamino)-s-triazine

-

Suspend the 2,4-dichloro-6-(tert-butylamino)-s-triazine (1 mole) from Step 1 in a suitable solvent.

-

Add an aqueous solution of ethylamine (1 mole) to the suspension.

-

Add an aqueous solution of a base (1 mole) to neutralize the HCl produced.

-

Allow the reaction mixture to warm to room temperature or slightly heat to approximately 40 °C and stir for several hours until completion.

-

Isolate the product by filtration, followed by washing with water and drying.

-

-

Step 3: Synthesis of this compound

-

Suspend the 2-chloro-4-(tert-butylamino)-6-(ethylamino)-s-triazine (1 mole) from Step 2 in a suitable solvent.

-

Add sodium methyl mercaptide (NaSCH3) (1 mole) or a mixture of methyl mercaptan and a base.

-

Heat the reaction mixture to reflux for several hours until the starting material is consumed.

-

Cool the reaction mixture and isolate the crude this compound by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Protocol 2: Thiocarbamide Method for this compound Synthesis (Based on CN101157659A)

This patented method provides a two-step synthesis starting from 2-chloro-4-ethylamino-6-tert-butylamino-s-triazine (terbutylazine).

-

Step 1: Formation of the Thiol Intermediate

-

In a reaction vessel, dissolve thiourea in dilute hydrochloric acid.

-

Add terbutylazine to the solution and stir the reaction mixture.

-

After the reaction is complete, the intermediate product containing a sulfhydryl group is obtained by pump filtration.

-

-

Step 2: Methylation to Yield this compound

-

Dissolve the intermediate wet material from Step 1 in a sodium hydroxide solution.

-

Add dimethyl sulfate dropwise to the solution while maintaining the temperature between 10-30 °C.

-

After the addition is complete, continue stirring and maintain the temperature between 20-40 °C for approximately 2.5 hours to carry out the methylation reaction.

-

The final product, solid this compound, is obtained by pump filtration or centrifugation, followed by washing and drying.

-

Quantitative Data from Patent CN101157659A (Thiocarbamide Method)

The following table summarizes the yields reported in different embodiments of the patent.

| Embodiment | Terbutylazine (kg) | Thiourea (kg) | Dimethyl Sulfate (kg) | Final Product (kg) | Purity (%) | Yield (%) |

| 1 | 360 | 93 | 158 | 331.7 | 75.29 | 67.19 |

| 2 | 360 | 93 | 198 | 347.9 | 97.58 | 91.43 |

| 3 | 20 | 5.2 | 13 | 22.67 | 97.36 | 90.68 |

Mechanism of Action: Inhibition of Photosystem II

This compound exerts its herbicidal activity by inhibiting photosynthesis in susceptible plants. Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts responsible for the light-dependent reactions of photosynthesis.

The mechanism of inhibition involves the following key steps:

-

Uptake and Translocation: this compound is absorbed by the roots and foliage of the plant and is translocated through the xylem to the leaves.

-

Binding to the D1 Protein: In the chloroplasts, this compound binds to a specific niche on the D1 protein (also known as the PsbA protein), which is a core component of the PSII reaction center.

-

Competition with Plastoquinone: The binding site for this compound on the D1 protein is the same as the binding site for the native electron acceptor, plastoquinone (QB). This compound competes with and displaces plastoquinone from this site.

-

Blockage of Electron Transport: By blocking the binding of plastoquinone, this compound interrupts the flow of electrons from the primary quinone acceptor (QA) to QB. This effectively halts the photosynthetic electron transport chain.

-

Consequences of Inhibition: The blockage of electron flow leads to a buildup of highly energetic molecules and the generation of reactive oxygen species (ROS), which cause lipid peroxidation, membrane damage, and ultimately, cell death.

The signaling pathway illustrating the inhibition of Photosystem II by this compound is shown below:

Caption: Inhibition of Photosystem II electron transport by this compound.

Conclusion

This compound has a long history as an effective s-triazine herbicide. Its synthesis, primarily achieved through the controlled, stepwise substitution of cyanuric chloride, is a classic example of industrial organic chemistry. The molecular mechanism of action, involving the competitive inhibition of plastoquinone binding at the QB site of Photosystem II, is well-understood and provides a clear basis for its herbicidal activity. This in-depth technical guide serves as a comprehensive resource for researchers and professionals in the fields of agricultural science, environmental chemistry, and drug development, offering valuable insights into the history, synthesis, and biological function of this important herbicide.

References

Terbutryn: An In-depth Toxicological Profile in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbutryn, a selective triazine herbicide, has been widely utilized in agriculture for the control of broadleaf and grassy weeds. Its mechanism of action in plants involves the inhibition of photosynthesis. However, understanding its toxicological profile in mammals is crucial for assessing potential risks to non-target species, including humans, and for the development of safety guidelines. This technical guide provides a comprehensive overview of the acute and chronic toxicity of this compound in mammalian species, with a focus on quantitative data, experimental methodologies, and known toxicological mechanisms.

Acute Toxicity

The acute toxicity of this compound in mammals is generally considered to be low to moderate. The primary measure of acute toxicity, the median lethal dose (LD50), has been established in several species.

Table 1: Acute Toxicity of this compound in Mammals

| Species | Route of Administration | LD50 Value | Reference(s) |

| Rat | Oral | 2450-2500 mg/kg | [1][2] |

| Mouse | Oral | 3884 mg/kg | [1][2] |

| Rabbit | Dermal | >2000 mg/kg | [1][2] |

| Rat | Inhalation (4 hours) | >8 mg/L (80% formulation) | [1] |

Signs of acute toxicity at high doses affect the central nervous system, leading to symptoms such as incoordination, convulsions, and labored breathing.[1][2]

Chronic Toxicity

Long-term exposure to this compound has been associated with a range of adverse effects in mammals, including organ damage, reproductive and developmental toxicity, and carcinogenicity.

Chronic Toxicity and Carcinogenicity

A two-year feeding study in rats demonstrated that a high dose of 150 mg/kg/day of this compound resulted in cancerous tumor growth.[1][2] However, there was no evidence of carcinogenicity in mice.[1][2] The U.S. Environmental Protection Agency (EPA) has classified this compound as a possible human carcinogen.[1][2] Long-term feeding at high doses has also been shown to cause growth retardation, as well as damage to the kidneys and liver, and a decrease in the number of white blood cells.[1][2] A 6-month study in dogs established a No-Observed-Effect-Level (NOEL) of 10 mg/kg/day.

Table 2: Chronic Toxicity and Carcinogenicity of this compound

| Species | Study Duration | Endpoint | NOAEL | LOAEL | Effect | Reference(s) |

| Rat | 2 years | Carcinogenicity | - | 150 mg/kg/day | Cancerous tumor growth | [1][2] |

| Dog | 6 months | Chronic Toxicity | 10 mg/kg/day | - | - |

Reproductive and Developmental Toxicity

A three-generation reproductive study in rats indicated that a dose of 150 mg/kg/day of this compound led to decreased fertility in both males and females.[1] Developmental toxicity studies have shown that in rats, doses exceeding 500 mg/kg/day resulted in offspring with reduced weight and decreased bone formation.[1] In pregnant rabbits, a dose of 75 mg/kg/day was associated with reduced bone formation in the offspring.[1][2]

Table 3: Reproductive and Developmental Toxicity of this compound

| Species | Study Type | NOAEL | LOAEL | Effect | Reference(s) |

| Rat | 3-Generation Reproduction | - | 150 mg/kg/day | Decreased fertility indices | [1] |

| Rat | Developmental | - | >500 mg/kg/day | Reduced offspring weight and bone formation | [1] |

| Rabbit | Developmental | - | 75 mg/kg/day | Reduced offspring bone formation | [1][2] |

Experimental Protocols

The toxicological evaluation of this compound has generally followed standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Two-Year Combined Chronic Toxicity/Carcinogenicity Study (Rat) - Based on OECD 453

This study is designed to evaluate the chronic toxicity and carcinogenic potential of a substance following long-term oral administration.

Developmental Toxicity Study (Rabbit) - Based on OECD 414

This study aims to assess the potential of a substance to cause adverse effects on the developing embryo and fetus.

Three-Generation Reproductive Toxicity Study (Rat) - Based on OECD 416

This study is designed to evaluate the effects of a substance on reproductive performance and the development of offspring over multiple generations.

Mechanisms of Toxicity and Signaling Pathways

The primary mechanism of action of this compound as a herbicide is the inhibition of photosynthesis in plants, a pathway not present in mammals. The observed toxicity in mammals, particularly the effects on the central nervous system, suggests alternative mechanisms are at play.

Metabolic Activation and Detoxification

In mammals, this compound is metabolized in the liver, primarily by Cytochrome P450 enzymes, with CYP1A2 identified as a key enzyme in its metabolism. The metabolic pathways include S-demethylation, conversion of the methylthio group to a hydroxyl group, N-de-ethylation, and oxidation of the ethyl and t-butyl groups. These metabolic processes can lead to either detoxification or, in some cases, the formation of more toxic reactive intermediates.

Potential for Apoptosis Induction

Recent studies in non-mammalian models, such as zebrafish, have indicated that this compound exposure can lead to apoptosis (programmed cell death).[3] While direct evidence in mammalian systems is limited, this suggests a potential mechanism for this compound-induced toxicity. Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic process. Further research is needed to elucidate the specific signaling pathways involved in this compound-induced apoptosis in mammalian cells.

Conclusion

This compound exhibits a range of toxic effects in mammals following acute and chronic exposure. While the acute toxicity is relatively low, chronic exposure has been linked to organ damage, reproductive and developmental issues, and potential carcinogenicity. The central nervous system appears to be a target for acute high-dose toxicity. The metabolism of this compound is a key factor in its toxicokinetics, and emerging evidence suggests that induction of apoptosis may be a relevant mechanism of toxicity. A thorough understanding of these toxicological endpoints and the underlying mechanisms is essential for the accurate assessment of risks associated with this compound exposure and for the establishment of protective regulatory measures. Further research into the specific signaling pathways affected by this compound in mammalian systems is warranted to refine our understanding of its toxic potential.

References

Terbutryn's Ecological Impact: A Technical Guide to its Effects on Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terbutryn, a selective triazine herbicide, is widely utilized for the control of broadleaf and grassy weeds in various agricultural settings and as an algaecide in aquatic environments.[1] Its mode of action involves the inhibition of photosynthesis in target plant species.[1] However, the broad application of this compound raises significant concerns regarding its ecological impact on non-target organisms. This technical guide provides an in-depth analysis of the ecotoxicological effects of this compound, presenting quantitative toxicity data, detailed experimental methodologies, and a visualization of its primary mechanism of action to support risk assessment and further research.

Acute and Chronic Toxicity to Non-Target Organisms

The toxicity of this compound to non-target organisms varies significantly across different taxonomic groups. Aquatic organisms, particularly primary producers like algae, exhibit high sensitivity, while birds and bees are generally less affected.[1][2]

Aquatic Organisms

This compound is classified as moderately to highly toxic to aquatic life.[2][3] Its primary mode of action, the inhibition of photosynthesis, directly impacts algae and aquatic plants, with cascading effects throughout the food web.[4]

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

| Taxonomic Group | Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-h LC50 | 2.4 - 3.0 | 96 hours | [1][3] |

| Lepomis macrochirus (Bluegill Sunfish) | 96-h LC50 | 2.7 - 4.0 | 96 hours | [1][3] | |

| Cyprinus carpio (Common Carp) | 96-h LC50 | 4.0 | 96 hours | [1][2] | |

| Danio rerio (Zebrafish) | 96-h LC50 (juvenile) | 5.71 | 96 hours | [2] | |

| Danio rerio (Zebrafish) | 144-h LC50 (embryo) | 8.04 | 144 hours | [2][3] | |

| Sparus aurata (Seabream) | 72-h LC50 (larvae) | 1.41 | 72 hours | [5] | |

| Danio rerio | NOEC (growth) | 0.2 | 28 days | [6] | |

| Invertebrates | Daphnia magna (Water Flea) | 48-h EC50 (immobilization) | 2.66 | 48 hours | [3] |

| Lumbriculus variegatus (Blackworm) | 96-h LC50 | 23.7 | 96 hours | [4] | |

| Lumbriculus variegatus (Blackworm) | 96-h EC50 | 16.5 | 96 hours | [4] | |

| Algae & Cyanobacteria | Desmodesmus communis | 72-h IC50 (growth inhibition) | 0.012 | 72 hours | [2] |

| Chlorella kessleri | 72-h IC50 (growth inhibition) | 0.188 | 72 hours | [2] | |

| Anabaena sp. | 72-h IC50 (growth inhibition) | 0.666 | 72 hours | [2] |

Terrestrial Organisms

The impact of this compound on terrestrial non-target organisms is generally lower compared to aquatic species.

Table 2: Toxicity of this compound to Terrestrial Organisms

| Taxonomic Group | Species | Endpoint | Value | Exposure Duration | Reference |

| Birds | Colinus virginianus (Bobwhite Quail) | 8-day dietary LC50 | >20,000 mg/kg | 8 days | [1] |

| Anas platyrhynchos (Mallard Duck) | 8-day dietary LC50 | >4,640 mg/kg | 8 days | [1] | |

| Insects | Apis mellifera (Honeybee) | Acute contact LD50 | Relatively non-toxic | - | [3] |

| Soil Organisms | Eisenia fetida (Earthworm) | - | Data not available | - | |

| Soil Microorganisms | - | Inhibition of bacterial and fungal growth | 40 days | [7] |

Sublethal Effects on Non-Target Organisms

Beyond direct mortality, sublethal concentrations of this compound can induce a range of adverse effects in non-target organisms, impacting their development, physiology, and behavior.

Developmental and Reproductive Toxicity

Exposure to this compound has been shown to cause developmental abnormalities in the early life stages of fish. In zebrafish (Danio rerio), exposure to this compound at concentrations of 2, 4, and 6 mg/L resulted in reduced survival, decreased body and eye size, and yolk sac edema.[8] These developmental issues are linked to increased apoptosis (programmed cell death) and disruptions in the development of vital organ systems, including the vascular system, motor neurons, and liver.[8]

Oxidative Stress and Biochemical Alterations

This compound exposure can induce oxidative stress in aquatic organisms. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these harmful molecules. In fish, this can lead to cellular damage.[9] Sub-chronic exposure of common carp (Cyprinus carpio) to this compound at concentrations of 4 µg/L and above resulted in significant changes in blood parameters, including increased erythrocyte counts and elevated levels of ammonia and certain enzymes, indicating stress and potential liver damage.[10]

Behavioral Effects

Sublethal exposure to triazine herbicides, including this compound, can alter the behavior of aquatic organisms. While some pesticides cause a decrease in activity, triazines have been observed to increase activity in fish and amphibians.[11] Such behavioral changes can have significant ecological consequences, potentially affecting predator-prey interactions, feeding, and reproductive success.[12][13]

Effects on Soil Microbial Communities

In the terrestrial environment, this compound can negatively impact soil microbial communities. Long-term exposure (40 days) has been shown to inhibit the growth of both bacteria and fungi, as well as reduce substrate-induced respiration.[7] These effects suggest that current short-term toxicity assessments may underestimate the long-term risks of this compound to soil ecosystem health.[7]

Mechanism of Action: Photosystem II Inhibition

The primary mode of action of this compound is the inhibition of photosynthesis at the level of Photosystem II (PSII). This compound acts as a competitive inhibitor, binding to the QB binding site on the D1 protein of the PSII complex. This binding site is normally occupied by plastoquinone, a key electron carrier. By blocking the binding of plastoquinone, this compound interrupts the photosynthetic electron transport chain, leading to a buildup of excited chlorophyll molecules and the generation of reactive oxygen species, which cause cellular damage and ultimately lead to cell death in susceptible plants and algae.

Experimental Protocols

The toxicity data presented in this guide are derived from studies that generally follow standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Fish Acute Toxicity Test (based on OECD Guideline 203)

-

Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour period.

-

Test Organism: Species such as rainbow trout (Oncorhynchus mykiss), bluegill sunfish (Lepomis macrochirus), or zebrafish (Danio rerio).

-

Methodology: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours.

-

Endpoints: The primary endpoint is the LC50, the concentration estimated to be lethal to 50% of the test organisms. Observations of sublethal effects (e.g., abnormal behavior) are also recorded.

Aquatic Invertebrate Acute Immobilisation Test (based on OECD Guideline 202)

-

Objective: To determine the median effective concentration (EC50) for immobilization of Daphnia magna.

-

Test Organism: Daphnia magna, less than 24 hours old.

-